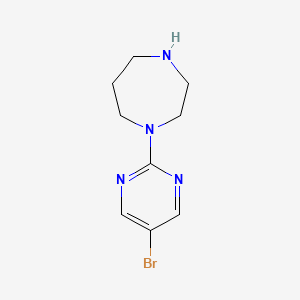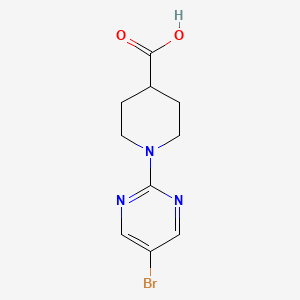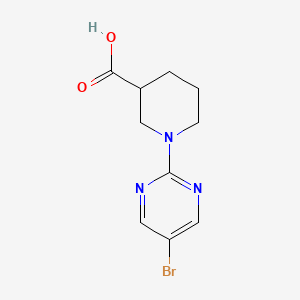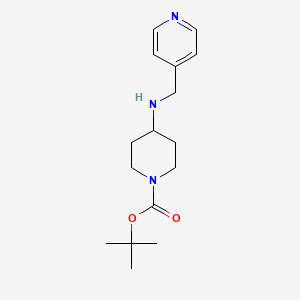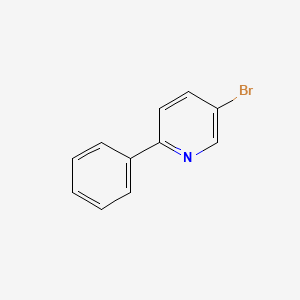
5-Bromo-2-phenylpyridine
Overview
Description
5-Bromo-2-phenylpyridine is an organic compound with the molecular formula C11H8BrN. It is a derivative of pyridine, where a bromine atom is substituted at the 5th position and a phenyl group is attached to the 2nd position of the pyridine ring. This compound is commonly used in coordination chemistry and has applications in various fields including organic light-emitting diodes (OLEDs) due to its phosphorescent properties .
Mechanism of Action
Target of Action
5-Bromo-2-phenylpyridine is primarily used as a ligand in coordination chemistry . It interacts with iridium(III) chloride to form tris-heteroleptic Iridium(III) . This complex finds application as phosphorescent (triplet) emitters in organic light-emitting diodes (OLEDs) .
Mode of Action
The compound’s interaction with its targets involves the formation of a complex with iridium(III) chloride . This results in a tris-heteroleptic Iridium(III) complex that can emit phosphorescence
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role in the formation of the tris-heteroleptic Iridium(III) complex . This complex is used in OLEDs due to its self-emitting nature, fast response, wide viewing angle, and low power consumption . The downstream effects of these pathways are largely related to the performance and efficiency of the OLEDs.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.42 (iLOGP), 3.77 (XLOGP3), 3.51 (WLOGP), 2.82 (MLOGP), and 3.7 (SILICOS-IT), with a consensus Log Po/w of 3.24 . Its water solubility is moderately soluble .
Result of Action
The primary result of the action of this compound is the formation of a tris-heteroleptic Iridium(III) complex . This complex is a phosphorescent emitter used in OLEDs . The molecular and cellular effects of this compound’s action are primarily related to its role in the formation of this complex and its subsequent application in OLEDs.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, the compound’s action in OLEDs can be affected by factors such as temperature, humidity, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
5-Bromo-2-phenylpyridine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to intracellular responses . This interaction inhibits the kinase’s activity, thereby modulating the release of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β . The compound’s ability to inhibit p38α mitogen-activated protein kinase makes it a potential candidate for therapeutic strategies targeting inflammatory and neurodegenerative diseases.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of p38α mitogen-activated protein kinase by this compound leads to a decrease in the production of pro-inflammatory cytokines, which can affect cellular responses to inflammation . Additionally, this compound may impact gene expression by altering the activity of transcription factors regulated by p38α mitogen-activated protein kinase.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of p38α mitogen-activated protein kinase, where it competes with adenosine triphosphate for binding . This competitive inhibition prevents the phosphorylation of downstream targets, thereby inhibiting the kinase’s activity. The compound’s bromine and phenyl groups contribute to its binding affinity and specificity for the kinase.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert gas conditions and at room temperature . Its stability may decrease over extended periods or under conditions that promote degradation. Long-term studies have shown that the inhibitory effects of this compound on p38α mitogen-activated protein kinase can persist, leading to sustained modulation of cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α mitogen-activated protein kinase without causing significant toxicity . At higher doses, toxic effects such as cellular stress and apoptosis have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes responsible for its biotransformation. The compound undergoes metabolic processes that may involve oxidation, reduction, and conjugation reactions . These metabolic pathways can affect the compound’s bioavailability and activity within the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, which may include the cytoplasm, nucleus, or other organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-phenylpyridine can be synthesized through several methods. One common synthetic route involves the Suzuki-Miyaura cross-coupling reaction. In this method, 2,5-dibromopyridine reacts with phenylboronic acid in the presence of a palladium catalyst, such as palladium diacetate, and a base like potassium carbonate. The reaction is typically carried out in a solvent mixture of methanol and acetonitrile at 50°C under an inert atmosphere for 24 hours .
Industrial Production Methods
Industrial production of this compound often involves similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the purification of the product is achieved through techniques like column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Uses phenylboronic acid, palladium catalyst, and a base like potassium carbonate in solvents like methanol and acetonitrile.
Heck Reaction: Involves the use of alkenes, palladium catalyst, and a base in solvents like DMF or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura reaction, the major product is 2-phenyl-5-bromopyridine .
Scientific Research Applications
5-Bromo-2-phenylpyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-phenylpyridine: Similar structure but with the bromine and phenyl groups swapped positions.
3-Bromo-2-phenylpyridine: Bromine atom at the 3rd position instead of the 5th.
4-Bromo-2-phenylpyridine: Bromine atom at the 4th position.
Uniqueness
5-Bromo-2-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in forming stable metal complexes with desirable photophysical characteristics .
Properties
IUPAC Name |
5-bromo-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNGIODVYLTUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376520 | |
| Record name | 5-bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27012-25-5 | |
| Record name | 5-bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
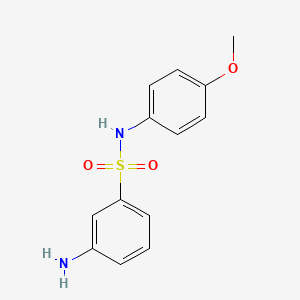


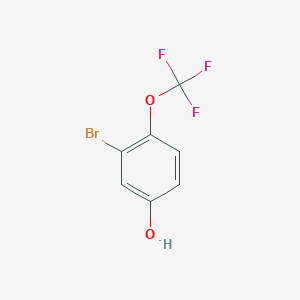
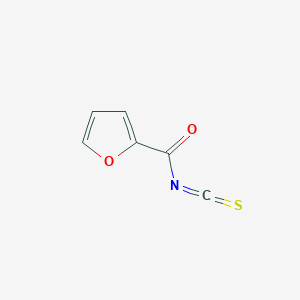
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)
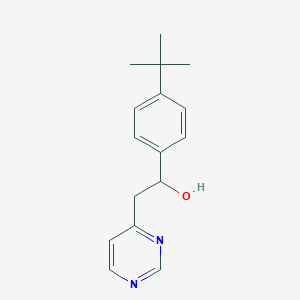
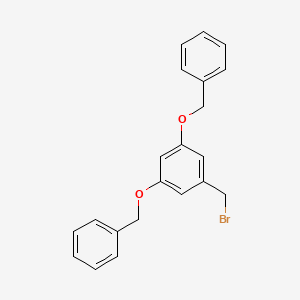

![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)
